molecular formula C20H19F3IN3O5 B1684329 Ro4987655 CAS No. 874101-00-5

Ro4987655

Cat. No. B1684329
M. Wt: 565.3 g/mol
InChI Key: FIMYFEGKMOCQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO4987655 is an orally active and highly selective small-molecule MEK inhibitor . It potently inhibits the mitogen-activated protein kinase signaling pathway activation and tumor cell growth . It has shown promising effects on B-raf-mutated and some RAS (rat sarcoma)-activated tumors in clinical trials .


Synthesis Analysis

RO4987655 was designed based on the X-ray crystal structure information of the target enzyme and then given multidimensional optimization including metabolic stability, physicochemical properties, and safety profiles . It has a unique ring structure with high metabolic stability and slow dissociation from MEK .


Molecular Structure Analysis

The molecular structure of RO4987655 is complex. It is known to bind to an allosteric inhibitor binding site in ATP analog-bound MEK1 via interactions with Lys97, Val127, Val211, Ser212, and the nucleotide .


Chemical Reactions Analysis

RO4987655 has been observed to have dose-dependent inhibitory effects on pERK in peripheral blood mononuclear cells (PBMCs) . The pharmacokinetics of RO4987655 was linear and no unexpected accumulation of RO4987655 in plasma was observed .


Physical And Chemical Properties Analysis

RO4987655 is an oral drug with a plasma half-life of approximately 4 hours . Its plasma exposure appears to increase in a dose-proportional manner .

Scientific Research Applications

Electrochemical Insights

The electrochemical behavior of compounds, such as those analogous to Ro4987655, has been studied to understand their interaction in various environments. Research supported by the United States Air Force Office of Scientific Research highlights significant advancements in the electrochemical understanding of thin film analogs, offering insights into their potential applications in protective coatings and electronic devices (Ramgopal, Schmutz, & Frankel, 2001).

Digital Library and Research Objects

The development of ROHub, a digital library for Research Objects (ROs), underscores the importance of managing, sharing, and preserving scientific findings. ROs facilitate the aggregation of related scientific resources, enhancing reproducibility and collaboration among scientists (Palma et al., 2014).

Data Sharing Practices

Investigations into the data-sharing practices of scientists reveal a complex landscape of accessibility, re-use, preservation, and sharing barriers. These findings highlight the need for supportive infrastructures and policies to enhance data sharing among the scientific community, potentially impacting the application and development of compounds like Ro4987655 (Tenopir et al., 2011).

Enhancing Scientific Software

The evolution of scientific software frameworks presents an opportunity to improve the productivity of scientific research. Such advancements support the grid-enabling of applications and facilitate the development of new applications from existing frameworks, which could be crucial for the computational analysis of compounds like Ro4987655 (Appelbe, Moresi, Quenette, & Simter, 2007).

Reproducibility and Knowledge Transfer

The concept of hackathons as a means of accelerating scientific discoveries and knowledge transfer is gaining traction. Such collaborative events can significantly contribute to the scientific community's ability to tackle complex challenges, including those related to the development and application of Ro4987655 (Ghouila et al., 2018).

Future Directions

The significant extent of target inhibition achieved by RO4987655, combined with its documented antitumor activity, provides an excellent basis for targeted development in phase II and III studies . Further clinical investigation of RO4987655 is encouraged .

properties

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026099
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)amino]-N-(2-Hydroxyethoxy)-5-[(3-Oxo-1,2-Oxazinan-2-Yl)methyl]benzamide

CAS RN

874101-00-5
Record name RO-4987655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4987655
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-4987655
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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